molecular formula C13H17ClN2O B14899087 4-Chloro-N-(4-methylcyclohexyl)picolinamide

4-Chloro-N-(4-methylcyclohexyl)picolinamide

Cat. No.: B14899087
M. Wt: 252.74 g/mol
InChI Key: QNTOVLRZNNCWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-methylcyclohexyl)picolinamide is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This picolinamide derivative features a chloro substituent on the pyridine ring and a 4-methylcyclohexyl amide group, a structure often associated with compounds investigated for their potential bioactivity . Picolinamide and related carboxamide compounds are frequently explored as key scaffolds in the development of novel therapeutic agents . Research into similar compounds has shown promise in various areas, including the study of metabolic diseases such as type 2 diabetes and obesity, as well as hypertension and dyslipidemia, making them valuable tools for pharmacological research . The mechanism of action for such compounds is typically tailored to their specific molecular target, but picolinamide derivatives often function by modulating enzyme or receptor activity, potentially leading to beneficial metabolic effects . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-chloro-N-(4-methylcyclohexyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H17ClN2O/c1-9-2-4-11(5-3-9)16-13(17)12-8-10(14)6-7-15-12/h6-9,11H,2-5H2,1H3,(H,16,17)

InChI Key

QNTOVLRZNNCWKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methylcyclohexyl)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 4-methylcyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methylcyclohexyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted picolinamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines

Scientific Research Applications

4-Chloro-N-(4-methylcyclohexyl)picolinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methylcyclohexyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-N-(4-methylcyclohexyl)picolinamide, emphasizing differences in substituents, synthesis methods, and applications:

Compound Name Substituents Key Properties Applications References
4-Chloro-N-methylpicolinamide - Cl at C4
- Methyl group on N
- Molecular formula: C₇H₇ClN₂O
- Moderate solubility in polar solvents
- Melting point: Not reported
Intermediate in antitumor agents (e.g., donafenib synthesis)
N-(4-Chloro-3-methoxyphenyl)picolinamide - Cl at C4
- 3-OCH₃-C₆H₄ on N
- Molecular formula: C₁₃H₁₁ClN₂O₂
- Boiling point: Not reported
- LogP: ~4.9 (calculated)
Potential kinase inhibitor (e.g., ML-128)
4-Chloro-N-(1-methyl-1H-pyrazol-3-yl)picolinamide - Cl at C4
- Pyrazole group on N
- Used in ionic liquid-based rare earth element recovery
- High thermal stability
Solvent systems for metal extraction
4-Chloro-N-phenylpicolinamide - Cl at C4
- Phenyl group on N
- Molecular formula: C₁₂H₉ClN₂O
- Catalogued in pyridine derivative databases
Building block for polyimides and agrochemicals

Structural and Functional Insights

The chlorine atom at C4 is conserved across analogs, enabling nucleophilic aromatic substitution reactions (e.g., with amines or phenols) to generate diverse derivatives .

Synthetic Pathways :

  • 4-Chloro-N-methylpicolinamide is synthesized via amidation of 4-chloropicolinic acid with methylamine, a route adaptable to the target compound by substituting methylamine with 4-methylcyclohexylamine .
  • N-(4-Chloro-3-methoxyphenyl)picolinamide employs Ullmann coupling or nucleophilic substitution, suggesting similar strategies for introducing bulky cyclohexyl groups .

The pyrazole-containing analog demonstrates utility in non-biological applications (e.g., metal recovery), highlighting substituent-dependent versatility .

Physicochemical and Pharmacokinetic Comparison

Property This compound 4-Chloro-N-methylpicolinamide N-(4-Chloro-3-methoxyphenyl)picolinamide
Molecular Weight ~250.7 (estimated) 170.6 262.69
Hydrogen Bond Donors 1 (amide NH) 1 1
LogP (Lipophilicity) ~3.5 (predicted) ~1.2 ~4.9
Synthetic Accessibility Moderate (requires cyclohexylamine derivative) High Moderate

Key Observations :

  • Higher steric bulk may reduce metabolic degradation, extending half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.